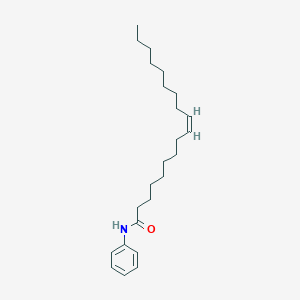

Oleyl anilide

説明

特性

IUPAC Name |

(Z)-N-phenyloctadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUOCYKJOLQYQS-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031579 |

Source

|

| Record name | (Z)-N-Phenyl-9-octadeceneamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-85-6 |

Source

|

| Record name | Oleic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5429-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005429856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-N-Phenyl-9-octadeceneamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleoylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J8G54ZUQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Oleyl Anilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl anilide, also known by its IUPAC name N-phenyl-9Z-octadecenamide, is a molecule of significant interest in toxicology and pharmacology. Its primary notoriety stems from its association with the Toxic Oil Syndrome (TOS), a devastating epidemic that occurred in Spain in 1981. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological activities as an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT) and discusses the broader implications of the anilide functional group in drug development, particularly concerning metabolic stability and toxicity.

Chemical Identity and Physicochemical Properties

This compound is a fatty acid anilide, a class of compounds formed by the amide linkage of a fatty acid and an aniline (B41778) molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5429-85-6 | [1][2] |

| Molecular Formula | C₂₄H₃₉NO | [1][2] |

| Molecular Weight | 357.57 g/mol | |

| IUPAC Name | N-phenyl-9Z-octadecenamide | [1] |

| Synonyms | Oleic Acid Anilide, Oleylanilide, OA | [1] |

| Appearance | Crystalline solid | [2] |

| Purity (typical) | ≥95% | [2] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml) | [1] |

| UV max (λmax) | 243 nm | [1] |

| Melting Point | 45°C (for the related compound N-(9Z)-9-octadecenyl-9-octadecenamide) | [3] |

Synthesis and Purification

The synthesis of this compound typically involves the acylation of aniline with an oleic acid derivative, most commonly oleoyl (B10858665) chloride.

Synthesis of Oleoyl Chloride

Oleoyl chloride can be prepared from oleic acid by reacting it with an acylating agent such as thionyl chloride or oxalyl chloride. A common laboratory-scale procedure involves the use of thionyl chloride.[4]

Synthesis of this compound

The reaction of oleoyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct yields this compound.

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of Oleoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place oleic acid. Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to 60-70°C for 2-3 hours until the evolution of gas ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield crude oleoyl chloride.[4]

-

Amidation Reaction: Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as toluene (B28343) in a separate flask. Cool the solution in an ice bath. Slowly add the prepared oleoyl chloride (1.0 equivalent) to the aniline solution with vigorous stirring. Allow the reaction to proceed at room temperature for 2-4 hours.

-

Work-up: After the reaction is complete, wash the reaction mixture sequentially with dilute hydrochloric acid to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization of this compound

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a hexane/ethyl acetate (B1210297) mixture.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The purity of the recrystallized product can be assessed by measuring its melting point and by chromatographic techniques.[5][6]

Analytical Methodologies

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis and assessing the purity of this compound. A simple and reliable TLC method has been developed for the separation of this compound from oleic acid using a solvent system of petroleum ether-ethyl acetate-ammonium hydroxide (B78521) (80:20:1, v/v).[7] In this system, the relative flow (Rf) value for this compound is approximately 0.54, while oleic acid remains at the origin.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound. A reversed-phase HPLC method with UV detection is commonly employed.

Diagram 2: HPLC Analysis Workflow for this compound

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Experimental Protocol: Quantitative HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 243 nm.[1]

-

Quantification: Quantification is achieved by creating a calibration curve using standards of known this compound concentrations.[2][8]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound and Related Structures

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum of this compound is expected to show characteristic signals for the olefinic protons of the oleyl chain (~5.3 ppm), the aromatic protons of the anilide group (~7.0-7.6 ppm), the α-methylene protons adjacent to the carbonyl group (~2.2 ppm), and the long aliphatic chain protons. | [1][9][10][11] |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbonyl carbon (~173 ppm), the olefinic carbons (~130 ppm), the aromatic carbons, and the carbons of the aliphatic chain. | [1][9][10][11] |

| FTIR | The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amide group (~3300 cm⁻¹), C=O stretching of the amide I band (~1650 cm⁻¹), and N-H bending of the amide II band (~1550 cm⁻¹). Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching will be observed between 2850-2950 cm⁻¹. | [12][13][14] |

| Mass Spectrometry (EI) | The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 357. Characteristic fragmentation patterns would include cleavage of the amide bond and fragmentation of the oleyl chain. | [15][16][17][18][19] |

Biological Activity and Relevance in Drug Development

Inhibition of ACAT

This compound is an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), with a reported IC₅₀ value of 26 µM. ACAT is an intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[20][21][22][23][24]

Diagram 3: ACAT Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits ACAT, preventing cholesteryl ester formation.

By inhibiting ACAT, this compound disrupts cholesterol homeostasis within cells. This has been a target of interest for the development of drugs to treat hypercholesterolemia and atherosclerosis.

Toxic Oil Syndrome (TOS)

This compound was identified as one of the chemical markers in the rapeseed oil denatured with aniline that was linked to the 1981 Toxic Oil Syndrome outbreak in Spain.[25][26][27] The syndrome was characterized by a multi-systemic inflammatory response. While this compound is considered a biologically relevant contaminant, the exact causative agent and the precise mechanism of TOS remain subjects of ongoing research.[25][28][29] It is hypothesized that the toxic effects may be due to the metabolic activation of the anilide moiety.[28]

Anilides in Drug Development: A Double-Edged Sword

The aniline substructure is present in many pharmaceutical compounds. However, it is also considered a "structural alert" in drug discovery due to its potential for metabolic instability and toxicity.[30] The aniline group can be metabolized by cytochrome P450 enzymes in the liver to form reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[30][31][32] This has led to efforts to develop safer alternatives to the aniline moiety in drug candidates.[31]

Conclusion

This compound is a compound with a complex profile, being both a tool for studying lipid metabolism through its inhibition of ACAT and a molecule of toxicological concern due to its association with the Toxic Oil Syndrome. This guide has provided a detailed overview of its chemical properties, synthesis, analysis, and biological activities. For researchers and drug development professionals, understanding the chemistry and biology of this compound and the broader class of anilides is crucial for both toxicological risk assessment and the design of safer and more effective therapeutics.

References

- 1. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 2. longdom.org [longdom.org]

- 3. 9-Octadecenamide, N-(9Z)-9-octadecenyl-, (9Z)- [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Qualitative and quantitative analysis of PDE-5 inhibitors in counterfeit medicines and dietary supplements by HPLC-UV using sildenafil as a sole reference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. instanano.com [instanano.com]

- 14. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electron ionization-induced fragmentation of N-(alkoxymethyl)anilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uab.edu [uab.edu]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. ahajournals.org [ahajournals.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Factors associated with pathogenicity of oils related to the toxic oil syndrome epidemic in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Toxic oil syndrome: traceback of the toxic oil and evidence for a point source epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The toxic oil syndrome: a perspective on immunotoxicological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Toxic oil syndrome: the perspective after 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]

- 31. Acute hematopoietic toxicity of aniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Oleyl Anilide: A Technical Guide to its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl anilide, a molecule combining an oleyl group and an aniline (B41778) moiety, is structurally analogous to a class of bioactive lipids that modulate key cellular signaling pathways. This technical guide synthesizes the current understanding of the likely cellular and molecular mechanisms of action of this compound, drawing upon evidence from closely related compounds. The primary proposed mechanism is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. This inhibition leads to the potentiation of endogenous fatty acid amide signaling. Additionally, potential interactions with other cellular targets, such as transient receptor potential (TRP) channels and modulation of intracellular calcium, are explored. This document provides a detailed overview of the core signaling pathways, quantitative data from related molecules, and comprehensive experimental protocols to facilitate further research and drug development efforts centered on this compound and similar compounds.

Introduction

Fatty acid amides are a class of endogenous signaling lipids that play crucial roles in a variety of physiological processes, including pain, inflammation, and neurotransmission. The cellular levels of these signaling molecules are tightly regulated by metabolic enzymes. One of the key enzymes in this regulation is Fatty Acid Amide Hydrolase (FAAH). This compound, by virtue of its structural similarity to endogenous FAAH substrates like oleamide (B13806) and anandamide (B1667382), is postulated to act as a modulator of this system. Understanding its precise mechanism of action is critical for harnessing its therapeutic potential. This guide provides an in-depth examination of the molecular targets and cellular effects of this compound, based on the current body of scientific literature on analogous compounds.

Core Mechanism of Action: FAAH Inhibition

The principal mechanism of action attributed to this compound and structurally similar molecules is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane protein belonging to the serine hydrolase superfamily.[1] It is responsible for the degradation of a range of fatty acid amides, with a preference for those containing oleoyl (B10858665) and arachidonoyl chains.[1][2]

The Endocannabinoid System and FAAH

FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) and other bioactive fatty acid amides like oleamide, a sleep-inducing lipid.[2] By hydrolyzing these signaling lipids, FAAH terminates their action at their respective receptors, including cannabinoid receptors (CB1 and CB2). Inhibition of FAAH leads to an accumulation of these endogenous ligands, thereby enhancing their signaling and producing a range of physiological effects, including analgesia and anti-inflammatory responses.[1]

This compound as a Putative FAAH Inhibitor

The structure of this compound, featuring a long oleyl carbon chain, makes it a strong candidate for an FAAH inhibitor. Structure-activity relationship (SAR) studies on various FAAH inhibitors have highlighted the importance of a lipophilic side chain, such as an oleyl group, for potent inhibition.[1] Compounds like OL-135, which possess an oleyl side chain, are potent and reversible FAAH inhibitors.[1][3] It is proposed that this compound binds to the active site of FAAH, preventing the hydrolysis of endogenous substrates.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by this compound initiates a cascade of signaling events resulting from the increased availability of endogenous fatty acid amides.

Potential Secondary Mechanisms of Action

Beyond FAAH inhibition, the oleyl and aniline components of this compound suggest other potential cellular interactions.

Modulation of TRP Channels

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of pain, temperature, and other stimuli. The TRPA1 channel, in particular, is a sensor for a variety of noxious chemical stimuli.[4][5][6] Some fatty acid derivatives have been shown to modulate the activity of TRP channels.[7] It is plausible that this compound could act as an antagonist of TRPA1, contributing to its potential analgesic effects.

Intracellular Calcium Signaling

Oleic acid, a component of this compound, has been demonstrated to induce concentration-dependent increases in intracellular calcium ([Ca2+]i) in various cell types.[8] This increase can be due to both the release of calcium from intracellular stores and the influx of extracellular calcium.[8][9] Dysregulation of calcium homeostasis is implicated in numerous cellular processes, including apoptosis and stress responses.[10] Therefore, this compound may exert some of its cellular effects through the modulation of intracellular calcium signaling pathways.

Effects on Cancer Cells

The lipid component of this compound, oleic acid, has been shown to have varied effects on cancer cells. In some contexts, it can promote the growth of highly metastatic tumors, while in others, it induces cell death in low metastatic tumors.[11] Alterations in lipid metabolism are a hallmark of many cancers.[12] Therefore, this compound could potentially influence cancer cell viability and signaling through pathways related to lipid metabolism.

Quantitative Data (from related compounds)

Direct quantitative data for this compound is not extensively available. The following table summarizes data for well-characterized FAAH inhibitors with structural similarities to provide a benchmark for comparison.

| Compound | Target | Assay Type | Value | Reference |

| OL-135 | FAAH | Ki | 4.7 nM | [1] |

| URB597 | FAAH | IC50 | ~5 nM | [1] |

| Faah-IN-5 | FAAH | IC50 | 10.5 nM | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of FAAH.

-

Principle: FAAH hydrolyzes a fluorogenic substrate, such as arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), releasing a fluorescent product (AMC). The rate of fluorescence increase is proportional to FAAH activity.[14][15]

-

Materials:

-

Recombinant human FAAH

-

AAMCA substrate

-

This compound (test compound)

-

Known FAAH inhibitor (e.g., URB597) as a positive control

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Black 96- or 384-well plates

-

Fluorescence microplate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Add the FAAH enzyme to the wells of the microplate.

-

Add the test compounds or vehicle control (e.g., DMSO) to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the AAMCA substrate.

-

Immediately measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 20 minutes).[14]

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cultured cells.

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cultured cells (e.g., a relevant cancer cell line or neuronal cells)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of key signaling molecules in response to this compound treatment.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

-

Materials:

-

Cultured cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-ERK, Akt, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[16]

-

Conclusion

The available evidence strongly suggests that this compound's primary mechanism of action in cells is the inhibition of FAAH, leading to an enhancement of endocannabinoid signaling. This mechanism holds significant therapeutic promise for conditions such as pain and inflammation. Further investigation into its potential effects on TRP channels, intracellular calcium signaling, and cancer cell biology is warranted to fully elucidate its pharmacological profile. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted cellular effects of this compound and its analogs, paving the way for the development of novel therapeutics.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain | MDPI [mdpi.com]

- 6. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of free fatty acid receptor pathways in a selective regulation of TRPA1 and TRPV1 by resolvins in primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleic acid versus linoleic and α-linolenic acid. different effects on Ca2+ signaling in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linoleic acid stimulates [Ca2+]i increase in rat pancreatic beta-cells through both membrane receptor- and intracellular metabolite-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular calcium homeostasis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]

- 12. Aberrant lipid metabolism in cancer cells - the role of oncolipid-activated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]

Toxic Oil Syndrome and Oleyl Anilide: A Technical Guide on the Pathological Connection

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth analysis of the 1981 Toxic Oil Syndrome (TOS) epidemic in Spain, with a specific focus on the scientific evidence linking the consumption of aniline-denatured rapeseed oil to the disease and the putative role of oleyl anilide and other fatty acid anilides in its pathogenesis. This document is intended for researchers, scientists, and drug development professionals investigating chemically-induced autoimmune diseases and related pathologies.

Introduction: The Emergence of a Novel Epidemic

In the spring of 1981, Spain experienced a devastating outbreak of a previously unknown multisystemic disease, later termed Toxic Oil Syndrome (TOS).[1] The epidemic affected over 20,000 people and resulted in more than 300 deaths within the first year.[2] Epidemiological studies rapidly linked the outbreak to the consumption of rapeseed oil that had been denatured with 2% aniline (B41778) for industrial use and subsequently, and illegally, refined and sold as edible oil.[3][4][5] While the precise etiological agent remains a subject of scientific debate, a strong association has been established between TOS and the presence of fatty acid anilides, particularly this compound, in the contaminated oil.[6][7]

The clinical presentation of TOS was complex and evolved through three distinct phases:

-

Acute Phase: Characterized by severe pulmonary edema, eosinophilia, rash, and myalgia.[3]

-

Intermediate Phase: Marked by dysphagia, intense myalgia, skin edema, pulmonary hypertension, and thromboembolic events.[3]

-

Chronic Phase: Leading to scleroderma-like skin lesions, polyneuropathy, muscle paralysis, and fibrosis of internal organs.[3]

Quantitative Analysis of Toxicants in TOS-Associated Oils

Extensive chemical analysis of oil samples consumed by individuals affected by TOS revealed the presence of several aniline-derived compounds. Fatty acid anilides and 3-(N-phenylamino)-1,2-propanediol (PAP) and its esters have been identified as key chemical markers of the toxic oil.[8][9][10][11] A clear dose-response relationship was observed, with a higher risk of developing TOS associated with increased concentrations of this compound.[3][7][12]

| Compound Family | Compound Example | Concentration Range in Case-Associated Oils | Method of Analysis | Reference |

| Fatty Acid Anilides | This compound | Up to 50,000 ppm (for total anilides) | HPLC-MS/MS | [8] |

| Risk increased sharply above 825 µg/L | GC-MS | [3] | ||

| PAP Esters | 3-(N-phenylamino)-1,2-propanediol (PAP) and its esters | Up to 330 ppm | HPLC-MS/MS | [8] |

Experimental Protocols for the Study of this compound Toxicity

The investigation into the pathological mechanisms of TOS has relied on a variety of analytical and biological assays. The following sections detail the key experimental protocols employed.

Analytical Chemistry Protocols

3.1.1. Quantification of this compound in Oil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the separation, identification, and quantification of fatty acid anilides.

-

Sample Preparation and Derivatization:

-

Lipid extraction from oil samples is performed using a solvent mixture such as chloroform (B151607) and methanol (B129727).[13]

-

To increase volatility for GC analysis, fatty acids and their anilides are derivatized to form fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.[14][15] A common method involves acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.[14]

-

Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used.[14]

-

-

GC-MS Analysis:

-

Injection: 1 µL of the derivatized sample is injected into the GC.

-

Injector Temperature: 220-250°C.

-

Carrier Gas: Helium at a flow rate of 0.6 - 1.0 mL/min.

-

Oven Program: Initial temperature of 70°C, ramped up to approximately 240°C.

-

MS Ionization Mode: Electron Impact (EI) at 70 eV.[14]

-

3.1.2. Quantification of this compound and PAPs in Oil Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique offers high sensitivity and specificity for the analysis of aniline derivatives in complex oil matrices.

-

Sample Preparation:

-

HPLC Separation:

-

A reverse-phase C18 or C30 column is typically used for separation.

-

The mobile phase often consists of a gradient of methanol, acetonitrile, and/or water.

-

-

MS/MS Detection:

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used.

-

Analysis Mode: Multiple reaction monitoring (MRM) is employed for quantitative analysis, using specific precursor-to-product ion transitions for each analyte.

-

Quantification: Stable isotope-labeled internal standards are used to ensure accuracy. Quantification limits are typically in the low ppm to ppb range.[8]

-

In Vitro and In Vivo Toxicological Protocols

3.2.1. T-Cell Proliferation Assay

This assay assesses the ability of this compound to stimulate an immune response.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.

-

Stimulation:

-

Cells are cultured in 96-well plates.

-

Cells are stimulated with varying concentrations of this compound or other test compounds. Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can be used as positive controls.

-

-

Proliferation Measurement:

-

After a set incubation period (e.g., 3-5 days), cell proliferation is measured.

-

This can be done by adding a radiolabeled nucleotide (e.g., [³H]-thymidine) and measuring its incorporation into the DNA of dividing cells.

-

Alternatively, proliferation can be assessed using dye dilution assays (e.g., CFSE) and flow cytometry.[18]

-

3.2.2. Cytokine Production Assay

This assay measures the release of inflammatory mediators from immune cells in response to this compound.

-

Cell Culture and Stimulation:

-

PBMCs or specific immune cell populations (e.g., macrophages, lymphocytes) are cultured.

-

Cells are stimulated with this compound for a defined period (e.g., 24-48 hours).

-

-

Cytokine Measurement:

3.2.3. Endothelial Cell Toxicity and Dysfunction Assays

These assays evaluate the direct effects of this compound on the vascular endothelium.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are used.

-

Toxicity Assessment: Cell viability is measured using assays such as the MTT or LDH release assay after exposure to this compound.

-

Endothelial Nitric Oxide Synthase (eNOS) Activity Assay:

-

eNOS activity is measured by the conversion of L-[³H]arginine to L-[³H]citrulline.[3]

-

This assay determines if this compound impairs the production of nitric oxide (NO), a key regulator of vascular tone.

-

-

Measurement of Oxidative Stress:

3.2.4. Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.

-

Immunoblotting:

3.2.5. Animal Studies and Histopathological Analysis

Animal models are used to study the systemic effects of this compound.

-

Animal Dosing: Rodent models (mice or rats) are administered this compound via oral gavage or intraperitoneal injection.

-

Tissue Collection and Processing:

-

At the end of the study, animals are euthanized, and various organs (e.g., lungs, liver, spleen, kidneys) are collected.

-

Tissues are fixed in 10% buffered formalin, processed, and embedded in paraffin.

-

-

Histopathological Examination:

-

Thin sections of the tissues are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

The stained sections are examined under a microscope to identify any pathological changes, such as inflammation, fibrosis, or necrosis.[21][22]

-

Signaling Pathways Implicated in this compound Toxicity

The pathogenesis of TOS is believed to involve a complex interplay of immune dysregulation and endothelial damage. This compound is thought to be a key trigger in these processes.

Immune System Activation

This compound and its metabolites can act as haptens, modifying self-proteins and triggering an autoimmune response. This leads to the activation of T-cells and the subsequent release of a cascade of cytokines, contributing to the systemic inflammation observed in TOS.

Figure 1: Proposed immune activation pathway initiated by this compound.

Endothelial Dysfunction

The vascular endothelium is a primary target in TOS. This compound is thought to induce endothelial cell injury through the generation of oxidative stress and the activation of pro-inflammatory signaling pathways, leading to impaired vascular function.

Figure 2: Signaling pathways leading to endothelial dysfunction induced by this compound.

Experimental and Logical Workflows

The identification of this compound as a key player in TOS pathogenesis followed a logical and experimental workflow.

Figure 3: Logical and experimental workflow for implicating this compound in TOS.

Conclusion

The Toxic Oil Syndrome epidemic remains a significant event in public health history, highlighting the potential for severe consequences from food adulteration. While the definitive causative agent of TOS is still under investigation, a substantial body of evidence points to this compound and other related fatty acid anilides as major contributors to the disease's pathogenesis. The proposed mechanisms, involving a combination of immune system activation and direct endothelial cell toxicity, provide a framework for understanding the complex, multi-systemic nature of this devastating syndrome. Further research into the specific molecular interactions of these compounds is crucial for a complete understanding of TOS and for the development of potential therapeutic strategies for this and similar chemically-induced diseases.

References

- 1. The toxic oil syndrome (TOS, 1981): from the disease towards a toxicological understanding of its chemical aetiology and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Quantification of cytokine secretion by mononuclear cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. benchchem.com [benchchem.com]

- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Products of aniline and triglycerides in oil samples associated with the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

- 14. benchchem.com [benchchem.com]

- 15. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 16. lcms.cz [lcms.cz]

- 17. LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. agrojournal.org [agrojournal.org]

- 22. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Effects of Oleyl Anilide Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl anilide (OA), a fatty acid anilide, has garnered significant scientific attention due to its association with the Toxic Oil Syndrome (TOS), a multi-systemic disease that emerged in Spain in 1981. This technical guide provides a comprehensive overview of the known biological effects of this compound exposure, with a focus on its immunotoxicity and its inhibitory action on Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the mechanisms of action, toxicological profile, and potential therapeutic implications of this compound and related compounds. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for relevant assays, and presents visual diagrams of proposed signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction

This compound (N-phenyl-9Z-octadecenamide) is a chemical compound formed from the reaction of oleic acid and aniline. Its toxicological significance became prominent during the 1981 Toxic Oil Syndrome epidemic in Spain, which was linked to the consumption of rapeseed oil denatured with aniline[1]. Research has since focused on identifying the specific causative agents, with this compound being a prominent subject of investigation due to its presence in the implicated oils[1]. Beyond its role in TOS, this compound has also been identified as an inhibitor of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), suggesting potential applications in lipid metabolism research[2]. This guide will delve into the multifaceted biological effects of this compound exposure, with a particular emphasis on its immunomodulatory and enzymatic inhibitory activities.

Immunotoxicological Effects of this compound

The primary toxicological concern associated with this compound exposure is its potent immunotoxicity. In vivo and in vitro studies have demonstrated its ability to induce a range of immune responses, from polyclonal B-cell activation to autoimmune-like symptoms. The primary mechanism is believed to be a T-cell-mediated immune response[1].

In Vivo Immunotoxicity

Animal studies have been crucial in elucidating the immunotoxic profile of this compound. Murine models have shown strain-dependent susceptibility to its effects, highlighting the role of genetic predisposition in the response to this xenobiotic.

Table 1: Summary of In Vivo Immunotoxicological Effects of this compound in Murine Models

| Animal Model | Dosing and Administration | Key Toxicological Findings | Reference |

| MRL+/+ Mice | 0.8 mmol/kg, intraperitoneally, twice a week for 6 weeks | Significant increases in serum IgG, IgG1, IgG2a, IgG2b, and IgE levels. Detection of antinuclear antibodies (ANA) in 50% of treated mice. Increased lymphocyte population in the spleen. | [3] |

| C57BL/6 Mice | Intraperitoneal injection | Develops polyclonal B-cell activation without overt disease symptoms. Increased IgE serum levels and reduced TNF-beta mRNA, suggesting a Th2 cell response. Induces splenomegaly. | [2] |

| A/J Mice | Intraperitoneal injection | Suffer an acute lethal wasting disease. Splenocytes express IL-1alpha, IL-10, and IFN-gamma mRNA in vivo and secrete high levels of TNF-alpha in vitro. Leads to weakness, weight loss, and cachexia. | [2] |

| Swiss Mice | 50 mg/kg daily for 5 days, oral gavage | Progressive loss of body weight and a significant increase in serum immunoglobulin concentrations. A significant decrease in the percentage of suppressor T-cells in the spleen. | [4] |

Proposed Immunomodulatory Signaling Pathway

While the precise molecular pathway of this compound-induced immunotoxicity is not fully elucidated, a proposed mechanism involves its metabolic activation to reactive intermediates that can act as haptens. These haptens can modify self-proteins, leading to the formation of neoantigens that are then recognized by the immune system, initiating a T-cell-dependent immune response. The observed strain-dependent differences in cytokine profiles (Th1 vs. Th2) suggest a complex interplay between genetic factors and the nature of the immune response.

Caption: Proposed pathway of this compound-induced immunotoxicity.

Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)

This compound has been identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol. This inhibition can lead to a reduction in the absorption of dietary cholesterol and the assembly and secretion of apolipoprotein B-containing lipoproteins.

Table 2: In Vitro Inhibition of ACAT by this compound

| Enzyme Source | IC50 Value | Reference |

| Not specified | 26 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

In Vivo Immunotoxicity Study in Mice

This protocol is a generalized representation based on studies investigating the immunotoxic effects of this compound.

Caption: Generalized workflow for in vivo immunotoxicity studies.

Protocol:

-

Animal Model: Female MRL+/+ mice, 6-8 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment, with free access to standard chow and water.

-

Grouping: Animals are randomly divided into experimental and control groups (n=8-10 per group).

-

Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil).

-

Dosing: Administer this compound (e.g., 0.8 mmol/kg) via intraperitoneal injection twice a week for a period of 6 weeks. The control group receives the vehicle only.

-

Clinical Observations: Monitor animals daily for clinical signs of toxicity, including weight loss, behavioral changes, and mortality.

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for serum separation, and the spleen is aseptically removed and weighed.

-

Immunoglobulin Analysis: Serum levels of IgG, IgE, and their isotypes (IgG1, IgG2a, IgG2b) are determined by enzyme-linked immunosorbent assay (ELISA).

-

Cytokine Analysis: Serum or splenocyte culture supernatants are analyzed for cytokine levels (e.g., IFN-γ, IL-4, TNF-α) using ELISA or cytokine bead array.

-

Splenocyte Proliferation Assay: A single-cell suspension of splenocytes is prepared. Cells are cultured in the presence or absence of mitogens (e.g., Concanavalin A or lipopolysaccharide) and this compound. Proliferation is assessed using the MTT assay.

-

Histopathology: Spleen and other organs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment and control groups.

ACAT Inhibition Assay using Microsomal Fractions

This protocol describes a common method for assessing the inhibitory activity of compounds on ACAT.

Caption: Workflow for the ACAT inhibition assay.

Protocol:

-

Microsome Preparation: Isolate microsomal fractions from a suitable source (e.g., rat liver or cultured cells) by differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Bovine serum albumin (BSA) (to bind free fatty acids)

-

Varying concentrations of this compound (or vehicle control)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Start the reaction by adding the substrate, [14C]oleoyl-CoA (e.g., 10-20 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesteryl esters from other lipids.

-

Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound exhibits a complex biological profile characterized by potent immunotoxicity and inhibitory effects on ACAT. Its association with the Toxic Oil Syndrome underscores the potential health risks of exposure to this and related fatty acid anilides. The immunotoxic effects appear to be mediated by a T-cell-dependent mechanism, leading to a breakdown of self-tolerance and the development of autoimmune-like responses in susceptible individuals. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in this compound's immunomodulatory effects. Understanding these mechanisms is crucial for risk assessment, the development of potential therapeutic interventions for related autoimmune conditions, and for informing the safe use of industrial chemicals. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge of the biological effects of this compound exposure.

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xenobiotic Exposure and Autoimmune Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Environmental-Induced Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-phenyl-9Z-octadecenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of N-phenyl-9Z-octadecenamide, a fatty acid amide with significant potential in various industrial and pharmaceutical applications. The document outlines the primary synthetic methodologies, complete with a detailed experimental protocol for a robust synthesis route. Quantitative data, including expected yields and purity, are summarized for clarity. Furthermore, this guide presents key analytical data for the characterization of the final product. Visual diagrams generated using the DOT language are included to illustrate the synthetic workflow, offering a clear and concise understanding of the process. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

N-phenyl-9Z-octadecenamide, also known as oleanilanilide, is a derivative of oleic acid, a monounsaturated omega-9 fatty acid. It belongs to the class of N-acylanilines, which have garnered interest due to their diverse biological activities. The formal condensation of oleic acid and aniline (B41778) forms N-phenyl-9Z-octadecenamide.[1] The unique structure of this compound, featuring a long lipophilic alkyl chain and an aromatic phenyl group connected by an amide linkage, imparts properties that make it a subject of interest for applications in pharmaceuticals, cosmetics, and as a chemical intermediate.[1]

Understanding the synthetic pathways to N-phenyl-9Z-octadecenamide is crucial for its further investigation and potential application. This guide focuses on a prevalent and effective method for its synthesis: the acylation of aniline with an activated derivative of oleic acid.

Synthetic Methodologies

The synthesis of N-phenyl-9Z-octadecenamide is primarily achieved through the formation of an amide bond between oleic acid and aniline. This can be accomplished via several methods:

-

Direct Amidation: This method involves the direct reaction of oleic acid and aniline, typically at high temperatures with the removal of water to drive the reaction to completion. While straightforward, this method often requires harsh conditions that may not be suitable for sensitive substrates.

-

Coupling Agent-Mediated Amidation: A milder and more common approach involves the use of coupling agents (e.g., DCC, EDC, HBTU) to activate the carboxylic acid group of oleic acid, facilitating its reaction with aniline under ambient conditions.

-

Acyl Chloride Route: This robust method involves the conversion of oleic acid to its more reactive acyl chloride derivative, oleoyl (B10858665) chloride. The subsequent reaction of oleoyl chloride with aniline proceeds readily to form the desired amide. This method is often high-yielding and is the focus of the detailed experimental protocol provided in this guide.

Experimental Protocol: Synthesis via Oleoyl Chloride

This section details a reliable, two-step experimental protocol for the synthesis of N-phenyl-9Z-octadecenamide, adapted from a similar, well-documented procedure for a related compound.[1]

Materials and Equipment

-

Reagents: 9(Z)-Octadecenoic acid (Oleic Acid), Oxalyl chloride, Aniline, Dichloromethane (B109758) (anhydrous), Triethylamine (B128534), 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Equipment: Round-bottom flasks, Magnetic stirrer, Stir bars, Dropping funnel, Reflux condenser, Ice bath, Rotary evaporator, Glass funnel, Separatory funnel, Standard laboratory glassware.

Step 1: Synthesis of Oleoyl Chloride

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 9(Z)-octadecenoic acid in 100 mL of anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 1.5 equivalents of oxalyl chloride to the stirred solution via a dropping funnel over 30 minutes. Gas evolution (CO and CO2) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator to yield crude oleoyl chloride as a yellow oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-phenyl-9Z-octadecenamide

-

Dissolve the crude oleoyl chloride in 50 mL of anhydrous dichloromethane in a 250 mL round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of 1.1 equivalents of aniline and 1.2 equivalents of triethylamine in 50 mL of anhydrous dichloromethane.

-

Slowly add the aniline solution to the stirred oleoyl chloride solution via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-9Z-octadecenamide.

Purification

The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to yield the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-phenyl-9Z-octadecenamide based on the protocol described and data from analogous syntheses.[1]

| Parameter | Expected Value |

| Yield | 80-90% |

| Purity | >98% (after purification) |

| Appearance | White to off-white solid |

| Melting Point | ~41 °C[1] |

Characterization Data

The structure of the synthesized N-phenyl-9Z-octadecenamide can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~ 7.5-7.1 (m, 5H, Ar-H), 5.4-5.3 (m, 2H, -CH=CH-), 2.3 (t, 2H, -CO-CH₂-), 2.0 (m, 4H, -CH₂-CH=), 1.7 (m, 2H, -CH₂-CH₂-CO-), 1.4-1.2 (m, 20H, -(CH₂)₁₀-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~ 172 (C=O), 138 (Ar-C), 130 (-CH=CH-), 129, 124, 120 (Ar-C), 38, 32, 29 (multiple), 27, 25, 23, 14 (-CH₃) |

| Mass Spec (ESI-MS) | m/z = 358.3 [M+H]⁺, 380.3 [M+Na]⁺ |

Visual Diagrams

Synthetic Workflow

The following diagram illustrates the two-step synthesis of N-phenyl-9Z-octadecenamide from oleic acid.

Caption: Synthetic workflow for N-phenyl-9Z-octadecenamide.

Purification Workflow

This diagram outlines the general steps for the purification of the crude product.

Caption: General purification workflow.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of N-phenyl-9Z-octadecenamide. The detailed experimental protocol, based on the reliable acyl chloride method, offers a clear path to obtaining this compound in high yield and purity. The presented quantitative and characterization data serve as a valuable reference for researchers in the field. The visual diagrams of the synthetic and purification workflows further enhance the clarity and accessibility of the described procedures. This document is intended to empower researchers and drug development professionals to efficiently synthesize and further explore the potential of N-phenyl-9Z-octadecenamide in their respective areas of study.

References

A Technical Guide to the Solubility of Oleyl Anilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oleyl anilide, a fatty acid anilide of significant interest in biochemical and pharmaceutical research. Given the limited availability of quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents. Furthermore, it presents the currently available data and a logical workflow for solvent selection and solubility assessment.

Introduction to this compound and its Solubility

This compound, with the chemical formula C₂₄H₃₉NO, is the amide formed from the condensation of oleic acid and aniline. Its structure, comprising a long, non-polar oleyl chain and a more polar anilide headgroup, imparts an amphiphilic character that dictates its solubility. Understanding the solubility of this compound is critical for a range of applications, including its use as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, in the study of toxic oil syndrome, and for the development of novel therapeutic agents.

The solubility of a compound is a fundamental physicochemical property that influences its suitability for various stages of research and development, including chemical synthesis, purification, formulation, and in vitro/in vivo testing. The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in non-polar and moderately polar aprotic solvents that can favorably interact with its long hydrocarbon tail. Conversely, its solubility is expected to be limited in highly polar protic solvents.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is sparse. A product information sheet from a commercial supplier provides the following data point:

| Solvent | Chemical Class | Solubility (at ambient temperature) |

| Dimethylformamide (DMF) | Polar Aprotic | 30 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 30 mg/mL |

| Ethanol | Polar Protic | 30 mg/mL |

Note: The exact temperature and experimental conditions for the determination of the above data are not specified.

The lack of comprehensive data necessitates a reliable experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications.

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the isothermal equilibrium method , often referred to as the shake-flask method . This method involves equilibrating an excess amount of the solid compound with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Step-by-Step Procedure

-

Preparation of the Sample Vials:

-

Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

-

Record the exact weight of the this compound added if performing a mass balance check.

-

-

Solvent Addition:

-

Pipette a precise volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration to allow the system to reach thermodynamic equilibrium. For poorly soluble compounds like this compound, this may take 24 to 72 hours.

-

To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle by letting the vials stand undisturbed in a temperature-controlled environment for at least 24 hours. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach for selecting a suitable solvent and determining the solubility of a compound like this compound.

Caption: A logical workflow for the assessment of this compound solubility.

This comprehensive guide provides researchers with the necessary tools to understand and experimentally determine the solubility of this compound in various organic solvents. The provided protocol for the isothermal equilibrium method offers a robust and reliable approach for generating accurate quantitative solubility data, which is essential for advancing research and development involving this important molecule.

Oleyl Anilide: A Technical Review of the Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl anilide, the amide formed from oleic acid and aniline (B41778), is a molecule of significant interest due to its biological activities and its association with the Toxic Oil Syndrome (TOS). This technical guide provides a comprehensive review of the existing research literature on this compound, focusing on its synthesis, biochemical properties, and immunological effects. This document is intended to serve as a resource for researchers and professionals in drug development and toxicology, summarizing key data and experimental methodologies, and highlighting areas for future investigation.

Chemical and Physical Properties

This compound is a fatty acid anilide with the chemical formula C24H39NO. A summary of its key properties is presented in the table below.

| Property | Value |

| Molecular Formula | C24H39NO |

| Molecular Weight | 357.6 g/mol |

| CAS Number | 5429-85-6 |

| Appearance | Crystalline solid |

| Purity | ≥95% |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml) |

Synthesis of this compound

While specific, detailed protocols for the chemical synthesis of this compound are not extensively published, a general method can be inferred from standard organic chemistry principles for amide bond formation. The most common approach involves the reaction of oleic acid with aniline. This can be achieved by activating the carboxylic acid group of oleic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with aniline.

A generalized enzymatic synthesis has also been described, catalyzed by an enzyme present in rat liver microsomal fractions. In this method, oleic acid is the preferred substrate among various fatty acids for conjugation with aniline.[1]

Biological Activity and Mechanism of Action

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

The most well-characterized biological activity of this compound is its inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.

Quantitative Data: ACAT Inhibition

| Compound | Target | IC50 | Cell Lines |

| This compound | ACAT | 26 µM | Not specified |

Immunological Effects and Toxic Oil Syndrome

This compound has been strongly implicated in the 1981 Toxic Oil Syndrome (TOS) epidemic in Spain. The syndrome was linked to the consumption of rapeseed oil denatured with aniline. While this compound is considered a marker for the toxic oil, other compounds, such as 3-(N-phenylamino)-1,2-propanediol (PAP) esters, are also suspected to be causative agents.

In vivo studies in mice have demonstrated that this compound can induce a range of immunological and pathological effects, including:

-

Splenomegaly in C57BL/6 mice.

-

Weakness, weight loss, cachexia, and death in A/J mice.

-

Increases in serum IgG and IgM levels in both C57BL/6 and A/J mice.

These findings suggest that this compound can significantly modulate the immune system, potentially leading to an autoimmune-like response.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

A method for the enzymatic synthesis and purification of fatty acid anilides has been described.[2]

Materials:

-

Rat liver microsomal fraction (as enzyme source)

-

[1-14C]Oleic acid (substrate)

-

Aniline

-

Petroleum ether

-

Ethyl acetate

-

Ammonium hydroxide (B78521)

-

Thin-layer chromatography (TLC) plates (Silica gel)

-

Reversed-phase high-performance liquid chromatography (HPLC) system

Protocol:

-

Incubate the rat liver microsomal fraction with [1-14C]oleic acid and aniline.

-

Extract the reaction mixture.

-

Separate the product, this compound, from the unreacted oleic acid and aniline using TLC.

-

Develop the TLC plate using a freshly prepared solvent system of petroleum ether:ethyl acetate:ammonium hydroxide (80:20:1, v/v).

-

The expected Rf values are approximately 0.54 for this compound and 0.34 for aniline, with oleic acid remaining at the origin.[2]

-

-

Quantify the formed this compound by scraping the corresponding band from the TLC plate and measuring the radioactivity, or by eluting the compound and analyzing it by reversed-phase HPLC.[2]

ACAT Inhibition Assay (Fluorescence-Based)

A general protocol for measuring ACAT inhibition can be adapted from methods used for other ACAT inhibitors.[3]

Materials:

-

ACAT enzyme source (e.g., microsomal fractions from cells overexpressing ACAT1 or ACAT2)

-

NBD-cholesterol (fluorescent substrate)

-

Oleoyl-CoA

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

Microplate reader capable of fluorescence detection

Protocol:

-

Prepare a reaction mixture containing the ACAT enzyme source and the test compound (this compound) at various concentrations in the assay buffer.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding NBD-cholesterol and oleoyl-CoA.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C. The enzymatic reaction will lead to the formation of fluorescent cholesteryl esters, which can accumulate in lipid droplets.

-

Stop the reaction (e.g., by adding a solvent or a known inhibitor).

-

Measure the fluorescence intensity using a microplate reader. The signal is proportional to the ACAT activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Signaling Pathways

The precise signaling pathways through which this compound exerts its immunological effects are not yet fully elucidated. However, based on its pro-inflammatory nature, it is plausible that it may modulate key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and the regulation of immune cell function.

Below are hypothetical diagrams of these pathways, illustrating potential points of intervention by this compound. It is crucial to note that these are proposed models and require experimental validation.